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molecular formula C10H15NO4 B8613104 Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Ethyl 5-butoxy-1,3-oxazole-2-carboxylate

Cat. No. B8613104
M. Wt: 213.23 g/mol
InChI Key: BPRXGINZABSLSZ-UHFFFAOYSA-N
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Patent
US07598264B2

Procedure details

Butyl N-[ethoxy(oxo)acetyl]glycinate (783 g, 3.38 mol) was dissolved in 8 L of acetonitrile in a 50 L Chemglass reactor with overhead stirrer and P2O5 (415 g, 2.92 mol) was added in large portions, watching for exotherm. The reaction was heated to 60° C. for 1 hour and LCMS showed the reaction done. After cooling, water (8 L) was added at 20° C. and the reaction was transferred to a 50 L flask. Methylene chloride (8 L) was added, the layers split and the aqueous layer was extracted with three 2 L volumes of methylene chloride. The combined organic layers were washed with two 4 L portions of saturated aqueous NaHCO3, then dried with MgSO4 and evaporated to give an oil that was purified on silica eluting with 0-30% EtOAc/heptane to give the product as an oil.
Quantity
783 g
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One
Name
Quantity
415 g
Type
reactant
Reaction Step Two
Name
Quantity
8 L
Type
reactant
Reaction Step Three
Quantity
8 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[C:5]([NH:7][CH2:8][C:9]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:10])=O)[CH3:2].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O.C(Cl)Cl>C(#N)C>[CH2:12]([O:11][C:9]1[O:10][C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:16])=[N:7][CH:8]=1)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
783 g
Type
reactant
Smiles
C(C)OC(C(=O)NCC(=O)OCCCC)=O
Name
Quantity
8 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
415 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
8 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
8 L
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction was transferred to a 50 L flask
CUSTOM
Type
CUSTOM
Details
the layers split
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with three 2 L volumes of methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with two 4 L portions of saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil that
CUSTOM
Type
CUSTOM
Details
was purified on silica eluting with 0-30% EtOAc/heptane

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CN=C(O1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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